Ganetespib

Beschreibung

Eigenschaften

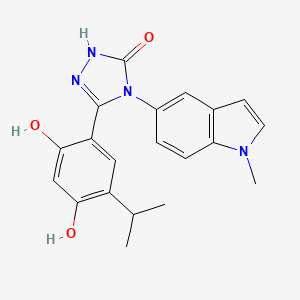

IUPAC Name |

3-(2,4-dihydroxy-5-propan-2-ylphenyl)-4-(1-methylindol-5-yl)-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3/c1-11(2)14-9-15(18(26)10-17(14)25)19-21-22-20(27)24(19)13-4-5-16-12(8-13)6-7-23(16)3/h4-11,25-26H,1-3H3,(H,22,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVAQIUULWULRNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C(=C1)C2=NNC(=O)N2C3=CC4=C(C=C3)N(C=C4)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401025663 | |

| Record name | 5-(2,4-Dihydroxy-5-(1-methylethyl)phenyl)-4-(1-methyl-1H-indol-5-yl)-2,4-dihydro-3H- 1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401025663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888216-25-9 | |

| Record name | Ganetespib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0888216259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ganetespib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12047 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-(2,4-Dihydroxy-5-(1-methylethyl)phenyl)-4-(1-methyl-1H-indol-5-yl)-2,4-dihydro-3H- 1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401025663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dihydro-5-[2,4-dihydroxy-5-isopropylphenyl]-4-(1-methyl-1H-indol-5-yl)-3H-1,2,4-triazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GANETESPIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E8412Y946 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Ganetespib in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganetespib (formerly STA-9090) is a potent, small-molecule, second-generation inhibitor of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone crucial for the conformational maturation, stability, and function of a wide array of "client" proteins, many of which are integral to oncogenic signaling pathways.[2][3] In cancer cells, Hsp90 is often overexpressed and plays a critical role in maintaining the function of mutated, overexpressed, or chimeric oncoproteins that drive tumor growth, survival, and metastasis.[2][4] By inhibiting Hsp90, this compound disrupts the chaperone's function, leading to the proteasomal degradation of its client proteins.[5] This multifaceted mechanism of action allows this compound to simultaneously dismantle multiple oncogenic signaling cascades, making it an attractive therapeutic strategy for a broad range of malignancies.[2][4] This technical guide provides a comprehensive overview of the core mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways and workflows.

Core Mechanism of Action: Hsp90 Inhibition

This compound exerts its anticancer effects by competitively binding to the ATP-binding pocket in the N-terminus of Hsp90.[1] This binding event disrupts the Hsp90 chaperone cycle, which is an ATP-dependent process. The inhibition of Hsp90's ATPase activity prevents the proper folding and stabilization of its client proteins.[6] These misfolded client proteins are then targeted for ubiquitination and subsequent degradation by the proteasome.[7] A key indicator of Hsp90 inhibition by this compound is the induction of Heat Shock Protein 72 (Hsp72), which serves as a surrogate marker for Hsp90 inhibition.[5]

The consequences of Hsp90 inhibition by this compound are pleiotropic, impacting numerous hallmark pathways of cancer. The degradation of a multitude of Hsp90 client proteins leads to:

-

Inhibition of proliferative signaling: Disruption of pathways driven by receptor tyrosine kinases (RTKs) and downstream effectors.

-

Induction of cell cycle arrest: Degradation of key cell cycle regulatory proteins.

-

Promotion of apoptosis: Destabilization of pro-survival proteins.

-

Inhibition of angiogenesis and metastasis: Downregulation of factors involved in these processes.

Impact on Key Oncogenic Signaling Pathways

This compound's inhibition of Hsp90 leads to the degradation of a wide array of oncoproteins, thereby disrupting multiple signaling pathways critical for cancer cell proliferation and survival.

Receptor Tyrosine Kinase (RTK) Signaling

Many RTKs are highly dependent on Hsp90 for their stability and function. This compound treatment leads to the degradation of several key RTKs, including:

-

EGFR (Epidermal Growth Factor Receptor): this compound induces the degradation of both wild-type and mutant EGFR, including erlotinib-resistant forms (e.g., T790M mutation).[2] This leads to the abrogation of downstream signaling through the PI3K/Akt and MAPK/ERK pathways.

-

HER2 (Human Epidermal Growth Factor Receptor 2): HER2, a critical oncoprotein in certain breast and gastric cancers, is a sensitive client of Hsp90. This compound potently downregulates HER2 expression, leading to the inhibition of HER2-mediated signaling.[7][8]

-

c-MET: The c-MET receptor, involved in invasion and metastasis, is also a client protein of Hsp90. This compound treatment leads to its degradation.[9]

-

ALK (Anaplastic Lymphoma Kinase): Oncogenic fusion proteins involving ALK, found in some non-small cell lung cancers (NSCLC), are dependent on Hsp90. This compound effectively degrades these fusion proteins.[2]

-

IGF-1R (Insulin-like Growth Factor-1 Receptor): this compound treatment results in the downregulation of IGF-1R, a key receptor in cell growth and survival signaling.[3][10]

The simultaneous degradation of these RTKs by this compound results in a comprehensive blockade of upstream signaling in cancer cells.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Akt is a key client protein of Hsp90. This compound treatment leads to the degradation of Akt, resulting in the downregulation of this critical survival pathway.[8][11] This effect is observed across various cancer types, including gastric, prostate, and non-small cell lung cancer.[10][11][12]

MAPK/ERK Pathway

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation and differentiation. Key components of this pathway, such as RAF and MEK, are Hsp90 client proteins.[1][9] this compound-induced degradation of these proteins leads to the inhibition of ERK phosphorylation and downstream signaling.[9]

JAK/STAT Pathway

The JAK/STAT signaling pathway is often constitutively activated in hematological malignancies and solid tumors, promoting cell proliferation and survival. JAK2 is a client protein of Hsp90, and its degradation following this compound treatment leads to the inactivation of STAT3 and the downregulation of this pathway.[13]

Cellular Consequences of this compound Treatment

The disruption of these critical signaling pathways by this compound culminates in several key cellular outcomes that contribute to its antitumor activity.

Cell Cycle Arrest

This compound induces a potent G2/M cell cycle arrest in various cancer cell lines.[8][11] This is mediated by the degradation of key cell cycle regulators that are Hsp90 client proteins, such as Cdk1 (Cyclin-dependent kinase 1).[8][14] The downregulation of Cdk1 prevents cells from transitioning from the G2 to the M phase of the cell cycle, thus halting cell division.[14]

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells.[8][11] This programmed cell death is triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11] The degradation of pro-survival proteins like Akt contributes to the activation of the apoptotic cascade.[11] Key markers of apoptosis, such as cleaved PARP and cleaved caspases-3, -8, and -9, are upregulated following this compound treatment.[8][11]

Quantitative Data Summary

The potency of this compound varies across different cancer cell lines, reflecting their dependence on Hsp90 client proteins. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| AGS | Gastric Cancer | 3.05 | [8] |

| N87 | Gastric Cancer | 2.96 | [8] |

| MGC-803 | Gastric Cancer | ~20-40 | [15] |

| SGC-7901 | Gastric Cancer | ~160-320 | [15] |

| MKN-28 | Gastric Cancer | ~320 | [15] |

| MCF-7 | Breast Cancer (HR+) | 25 | [7] |

| T47D | Breast Cancer (HR+) | 15 | [7] |

| BT-474 | Breast Cancer (HER2+) | 13 | [7] |

| Sk-BR3 | Breast Cancer (HER2+) | 25 | [7] |

| MDA-MB-231 | Breast Cancer (TNBC) | Low nM range | [1] |

| NCI-H1975 | NSCLC (EGFR L858R/T790M) | 2-30 | [16] |

| HCC827 | NSCLC (EGFR delE746-A750) | 2-30 | [16] |

| DU145 | Prostate Cancer (AR-) | Low nM range | [10] |

| PC3 | Prostate Cancer (AR-) | Low nM range | [10] |

| LNCaP | Prostate Cancer (AR+) | Low nM range | [10] |

| SET-2 | Leukemia (JAK2 V617F) | <10 | [13] |

| HEL92.1.7 | Leukemia (JAK2 V617F) | <10 | [13] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the IC50 of this compound in a given cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plate for 72 hours at 37°C.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Hsp90 Client Proteins

This protocol is used to assess the effect of this compound on the protein levels of Hsp90 clients.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

This compound

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies (e.g., anti-EGFR, anti-HER2, anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-Cdk1, anti-Hsp70, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

This compound

-

6-well plates

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for 24-48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate the cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V/PI Staining

This protocol is used to quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for 24-48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Conclusion

This compound's mechanism of action is centered on its potent and selective inhibition of Hsp90, a critical molecular chaperone for a multitude of oncoproteins. By disrupting the Hsp90 chaperone cycle, this compound triggers the degradation of these client proteins, leading to a simultaneous blockade of multiple oncogenic signaling pathways. This multifaceted attack on cancer cells results in profound antitumor effects, including cell cycle arrest and apoptosis. The preclinical data strongly support the continued investigation of this compound as a promising therapeutic agent for a wide range of cancers, both as a monotherapy and in combination with other anticancer drugs. This guide provides a foundational understanding of this compound's core mechanisms and the experimental approaches used to elucidate them, serving as a valuable resource for researchers in the field of oncology and drug development.

References

- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 2. Flow cytometry with PI staining | Abcam [abcam.com]

- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. researchgate.net [researchgate.net]

- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 6. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. texaschildrens.org [texaschildrens.org]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. kumc.edu [kumc.edu]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. Role of this compound, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. corefacilities.iss.it [corefacilities.iss.it]

- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 16. Targeting heat-shock protein 90 with this compound for molecularly targeted therapy of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

Ganetespib's Impact on Hsp90 Client Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heat shock protein 90 (Hsp90) is a crucial molecular chaperone responsible for the conformational maturation, stability, and function of a wide array of "client" proteins.[1] Many of these client proteins are key components of signaling pathways that are frequently dysregulated in cancer, making Hsp90 an attractive target for therapeutic intervention.[2][3] Ganetespib, a potent, second-generation, non-geldanamycin Hsp90 inhibitor, has demonstrated significant antitumor activity in preclinical and clinical studies.[4][5] This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on various Hsp90 client proteins, and the downstream consequences for oncogenic signaling pathways. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in the field.

Mechanism of Action: Inhibition of the Hsp90 Chaperone Cycle

This compound exerts its effects by binding to the N-terminal ATP-binding pocket of Hsp90, thereby competitively inhibiting the binding of ATP.[] This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins.[1][] Unlike first-generation ansamycin inhibitors, this compound exhibits a superior safety profile and increased potency.[3][5] The inhibition of Hsp90 by this compound disrupts its interaction with co-chaperones like p23, a critical step for the chaperone's function.[7]

References

- 1. Facebook [cancer.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of this compound, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a unique triazolone-containing Hsp90 inhibitor, exhibits potent antitumor activity and a superior safety profile for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

The Hsp90 Inhibitor Ganetespib: A Technical Overview of its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganetespib (formerly STA-9090) is a potent, second-generation, non-geldanamycin inhibitor of Heat Shock Protein 90 (Hsp90).[1] As a synthetic, resorcinol-based small molecule, it is structurally distinct from first-generation ansamycin-based inhibitors, notably lacking the benzoquinone moiety associated with hepatotoxicity.[1] this compound binds to the N-terminal ATP-binding pocket of Hsp90, leading to the destabilization and subsequent proteasomal degradation of a wide array of oncogenic client proteins.[2][3] This action disrupts multiple signaling pathways critical for tumor growth, proliferation, and survival, including the PI3K/Akt, MAPK, and JAK/STAT pathways.[4][5] Preclinical and clinical studies have demonstrated its activity across a broad spectrum of hematological and solid tumors, including non-small cell lung cancer, breast cancer, and leukemia.[1][4] This document provides an in-depth technical guide on the chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies for this compound.

Chemical Structure and Properties

This compound is a synthetic small-molecule inhibitor characterized by a unique triazolone-containing chemical structure.[4][6] It is a resorcinol-based, non-geldanamycin compound, which distinguishes it from earlier Hsp90 inhibitors and contributes to its improved safety profile.[1]

IUPAC Name: 3-(2,4-dihydroxy-5-propan-2-ylphenyl)-4-(1-methylindol-5-yl)-1H-1,2,4-triazol-5-one[7]

Synonyms: STA-9090, 888216-25-9[7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₂₀N₄O₃ | [7] |

| Molecular Weight | 364.4 g/mol | [7][8] |

| CAS Number | 888216-25-9 | [9] |

| Appearance | White to yellow solid | [9] |

| Solubility | Water: InsolubleDMSO: 40-72 mg/mL (109.76 - 197.58 mM)Ethanol: 9 mg/mL (Insoluble reported elsewhere) | [8][10] |

Mechanism of Action

Heat Shock Protein 90 (Hsp90) is an ATP-dependent molecular chaperone essential for the stability, folding, and function of numerous "client" proteins.[1] In cancer cells, Hsp90 is often overexpressed and plays a critical role in maintaining the function of mutated or overexpressed oncoproteins that drive malignant progression.[1][11]

This compound exerts its therapeutic effect by competitively binding to the ATP-binding pocket in the N-terminus of Hsp90.[2][3] This inhibition disrupts the chaperone's function, leading to the misfolding and subsequent ubiquitin-mediated proteasomal degradation of Hsp90 client proteins.[12] The depletion of these critical proteins simultaneously disrupts multiple oncogenic signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.[4][13] A key pharmacodynamic marker of Hsp90 inhibition is the compensatory upregulation of Heat Shock Protein 70 (Hsp70).[2][12]

References

- 1. This compound: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A first in human, safety, pharmacokinetics, and clinical activity phase I study of once weekly administration of the Hsp90 inhibitor this compound (STA-9090) in patients with solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Role of this compound, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

- 7. This compound | C20H20N4O3 | CID 135564985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Facebook [cancer.gov]

- 13. This compound induces G2/M cell cycle arrest and apoptosis in gastric cancer cells through targeting of receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Ganetespib-Induced Apoptosis in Tumor Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Heat shock protein 90 (Hsp90) is a critical molecular chaperone responsible for the conformational maturation and stability of a wide array of "client" proteins, many of which are integral to oncogenic signaling pathways. In cancer cells, Hsp90 is often overexpressed, facilitating tumor growth, proliferation, and evasion of apoptosis. Ganetespib (formerly STA-9090) is a potent, second-generation, non-geldanamycin Hsp90 inhibitor that binds to the N-terminal ATP-binding pocket of the chaperone, leading to the proteasomal degradation of its client proteins. This multifaceted mechanism disrupts numerous survival and proliferation pathways simultaneously, culminating in cell cycle arrest and programmed cell death (apoptosis). This document provides a detailed technical overview of the molecular mechanisms by which this compound induces apoptosis in tumor cells, supported by quantitative data, experimental protocols, and signaling pathway visualizations.

Core Mechanism: Hsp90 Inhibition

This compound's primary mechanism of action is the competitive inhibition of ATP binding to Hsp90. This prevents the chaperone from adopting its active, ATP-bound conformation, which is essential for client protein stabilization. Lacking Hsp90 support, these client proteins become destabilized, ubiquitinated, and subsequently degraded by the proteasome. The result is a coordinated shutdown of multiple oncogenic signaling cascades.[1][2]

Disruption of Pro-Survival Signaling Pathways

This compound's efficacy stems from its ability to simultaneously dismantle several key signaling networks that tumor cells rely on for survival and proliferation.

Receptor Tyrosine Kinase (RTK) Pathways

Many RTKs, such as EGFR, ErbB2 (HER2), and IGF-IR, are Hsp90 client proteins.[3][4][5] this compound treatment leads to their degradation, which in turn blocks downstream pro-survival signaling through the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[3][6] This dual inhibition is a major contributor to its potent anti-tumor effects.[3]

JAK/STAT Pathway

The Janus kinase (JAK) family, particularly JAK2, are established Hsp90 clients.[7] In many hematological and solid tumors, constitutive activation of the JAK/STAT pathway drives cell proliferation. This compound induces the degradation of JAK2, leading to the inactivation of Signal Transducer and Activator of Transcription (STAT) proteins and the downregulation of their target genes.[4][8]

Induction of Cell Cycle Arrest and Apoptosis

The destabilization of key regulatory proteins by this compound pushes the cell towards apoptosis through two coordinated processes: cell cycle arrest and the direct activation of apoptotic machinery.

G2/M Cell Cycle Arrest

This compound causes the degradation of crucial cell cycle regulators, including CDK1, a key kinase for G2/M phase transition.[9] The loss of these proteins leads to a robust cell cycle arrest, primarily at the G2/M checkpoint.[3][5] This arrest prevents damaged cells from proliferating and can serve as a prelude to apoptosis.

Activation of Apoptotic Pathways

This compound activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[3]

-

Intrinsic Pathway : This is characterized by the upregulation of pro-apoptotic BH3-only proteins like Bim and the downregulation of anti-apoptotic proteins such as Bcl-2 and survivin.[3][10][11] This shift in balance leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent cleavage and activation of caspase-9.[3][10]

-

Extrinsic Pathway : Evidence also points to the activation of the death receptor pathway, indicated by the cleavage of caspase-8.[3][12]

-

Executioner Caspases : Both pathways converge on the activation of executioner caspases, primarily caspase-3 and caspase-7.[3][9] These caspases then cleave critical cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[5][12]

Quantitative Data Summary

This compound demonstrates potent cytotoxic and pro-apoptotic effects at low nanomolar concentrations across a variety of tumor cell lines.

| Cell Line | Cancer Type | Assay | Treatment | Result | Reference |

| AGS | Gastric | MTT | 5 days | IC₅₀: 3.05 nM | [3] |

| N87 | Gastric | MTT | 5 days | IC₅₀: 2.96 nM | [3] |

| AGS | Gastric | Annexin V/PI | 50 nM for 24h | ~35% apoptotic cells | [3][13] |

| N87 | Gastric | Annexin V/PI | 50 nM for 24h | ~25% apoptotic cells | [3][13] |

| MGC-803 | Gastric | Annexin V/PI | 40 nM for 72h | >30% apoptotic cells | [14] |

| DU145 | Prostate | Annexin V/PI | 100 nM for 24h | ~20% apoptotic cells | [5][6] |

| HL60 | AML | Annexin V/PI | 50 nM for 48h | ~60% apoptotic cells | [2] |

| MV4-11 | AML | Annexin V/PI | 50 nM for 48h | ~80% apoptotic cells | [2] |

| Hepatoblastoma Models | Liver | Caspase 3/7 Assay | 5 nM for 24h | Significant increase in active caspases | [9] |

Key Experimental Protocols

Reproducible and quantitative assessment of apoptosis and related cellular events is critical. Below are standard protocols for key assays used to evaluate the effects of this compound.

Apoptosis Quantification by Annexin V/PI Staining

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Culture: Seed tumor cells in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with the desired concentrations of this compound (e.g., 0, 25, 50 nM) and a vehicle control for a specified duration (e.g., 24 hours).[3]

-

Harvesting: Collect both adherent and floating cells. Wash the adherent layer with PBS, detach with trypsin, and combine with the supernatant from the corresponding well.

-

Staining: Centrifuge the cell suspension, discard the supernatant, and wash the pellet with cold PBS. Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., Annexin-V-Fluos Staining kit).[3]

-

Incubation: Incubate the cells for 10-15 minutes at room temperature, protected from light.

-

Analysis: Analyze the stained cells immediately using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.[3]

Western Blotting for Protein Expression and Cleavage

This technique is used to detect changes in the levels of total proteins (e.g., Akt, Erk, Bcl-2) and the appearance of cleaved, active forms of proteins like caspases and PARP.

Methodology:

-

Lysate Preparation: After treatment with this compound, wash cells with cold PBS and lyse them on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[3]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., cleaved PARP, cleaved caspase-3, -8, -9, total Akt, p-Akt) overnight at 4°C.[3]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imager. Use a loading control like β-actin or GAPDH to ensure equal protein loading.[3][5]

Conclusion

This compound represents a potent anti-cancer agent that induces apoptosis through a multifaceted mechanism of action. By inhibiting Hsp90, it simultaneously triggers the degradation of numerous oncoproteins essential for tumor cell survival, proliferation, and signaling. This leads to the shutdown of critical pro-survival pathways (PI3K/Akt, MAPK/ERK, JAK/STAT), induction of G2/M cell cycle arrest, and robust activation of both the intrinsic and extrinsic apoptotic cascades. This ability to disrupt multiple oncogenic nodes at once makes this compound an attractive therapeutic strategy, warranting its continued investigation in preclinical and clinical settings.

References

- 1. This compound: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The HSP90 inhibitor this compound: A potential effective agent for Acute Myeloid Leukemia in combination with cytarabine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound induces G2/M cell cycle arrest and apoptosis in gastric cancer cells through targeting of receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Potent activity of the Hsp90 inhibitor this compound in prostate cancer cells irrespective of androgen receptor status or variant receptor expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Multifaceted Intervention by the Hsp90 Inhibitor this compound (STA-9090) in Cancer Cells with Activated JAK/STAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multifaceted Intervention by the Hsp90 Inhibitor this compound (STA-9090) in Cancer Cells with Activated JAK/STAT Signaling | PLOS One [journals.plos.org]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | HSP90 Inhibitor this compound Enhances the Sensitivity of Mantle Cell Lymphoma to Bruton’s Tyrosine Kinase Inhibitor Ibrutinib [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound induces G2/M cell cycle arrest and apoptosis in gastric cancer cells through targeting of receptor tyrosine kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Targeting heat-shock protein 90 with this compound for molecularly targeted therapy of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

Ganetespib: A Technical Whitepaper on the Discovery and Development of a Second-Generation Hsp90 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of Ganetespib (formerly STA-9090), a potent, second-generation, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90). This compound showed significant promise in preclinical studies and early-phase clinical trials due to its potent antitumor activity and favorable safety profile compared to first-generation Hsp90 inhibitors. This whitepaper details its discovery, mechanism of action, preclinical and clinical development, and the eventual outcomes that halted its late-stage progression. It aims to serve as a technical guide, summarizing key quantitative data, experimental protocols, and the complex biological pathways involved.

Discovery and Medicinal Chemistry

This compound is a synthetic, non-geldanamycin, triazolone-containing small molecule developed as a highly potent inhibitor of Hsp90.[1] Unlike first-generation ansamycin-based inhibitors like 17-AAG, which contain a benzoquinone moiety associated with hepatotoxicity, this compound was designed to have a superior safety profile.[2][3] Its chemical structure, 5-[2,4-dihydroxy-5-(1-methylethyl)phenyl]-2,4-dihydro-4-(1-methyl-1H-indol-5-yl)-3H-1,2,4-triazole-3-one, confers increased lipophilicity and a small molecular weight, contributing to a greater therapeutic index.[1][2] This distinct chemical scaffold offered potent Hsp90 inhibition while mitigating some of the toxicities that limited the development of its predecessors.[2]

Mechanism of Action

Heat Shock Protein 90 (Hsp90) is an essential molecular chaperone that governs the folding, stability, and function of numerous "client" proteins.[4][5] In cancer cells, Hsp90 is overexpressed and plays a critical role in maintaining the function of oncoproteins that drive cell proliferation, survival, and metastasis.[4][6]

This compound exerts its function by binding to the ATP-binding pocket in the N-terminal domain of Hsp90.[1][7] This competitive inhibition of ATP binding blocks the chaperone's intrinsic ATPase activity, which is essential for its function.[5] The inhibition of the Hsp90 chaperone cycle leads to the misfolding of client proteins, targeting them for ubiquitination and subsequent degradation by the proteasome.[5][8] This results in the simultaneous disruption of multiple oncogenic signaling pathways.[4][9] A key pharmacodynamic marker of Hsp90 inhibition is the compensatory upregulation of heat shock protein 70 (Hsp70), which was observed in clinical studies with this compound.[1][10]

Key oncogenic client proteins destabilized by this compound include receptor tyrosine kinases (e.g., EGFR, HER2, MET, ALK, ROS1), serine/threonine kinases (e.g., RAF-1, AKT, CDK1), and transcription factors.[6][8][9] The degradation of these proteins leads to the shutdown of critical cancer-promoting signaling pathways, such as the PI3K/AKT/mTOR and RAF/MEK/ERK pathways.[6][11]

Preclinical Development

This compound demonstrated potent and broad antitumor activity in a wide range of preclinical cancer models.

In Vitro Studies

In cell-based assays, this compound consistently showed superior potency compared to the first-generation inhibitor 17-AAG.[7][12] It induced the degradation of Hsp90 client proteins and inhibited cell proliferation at low nanomolar concentrations across various cancer cell lines, including non-small cell lung cancer (NSCLC), breast cancer, thyroid cancer, and melanoma.[7][9][11] Notably, it was highly effective in cell lines driven by specific oncogenes that are Hsp90 clients, such as those with ALK-rearrangements or HER2 amplification.[9][13]

Table 1: In Vitro Potency (IC50) of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Key Mutation(s) | This compound IC50 (nM) | Reference |

|---|---|---|---|---|

| NCI-H1975 | NSCLC | EGFR L858R/T790M | 2-30 | [7][12] |

| HCC827 | NSCLC | EGFR del E746-A750 | 2-30 | [12] |

| H3122 | NSCLC | EML4-ALK | ~5 | [13] |

| A549 | NSCLC | KRAS G12S | 2-30 | [7] |

| MDA-MB-231 | Breast (TNBC) | BRAF G464V | Low nM range | [14] |

| OCUB-M | Breast (TNBC) | - | Low nM range | [14] |

| MCF-7 | Breast (HR+) | PIK3CA E545K | Low nM range | [14] |

| SUM149 | Breast (IBC) | - | Highly cytotoxic | [14] |

| ARO | Thyroid (Anaplastic) | BRAF V600E | ~13.1 | [11] |

| TT | Thyroid (Medullary) | RET C634W | ~14.9 | [11] |

| MV4;11 | Leukemia | FLT3-ITD | < 27.1 | [15] |

| NB-39-nu | Neuroblastoma | ALK Amplification | Potent activity |[13] |

Note: IC50 values are often presented as ranges as they can vary between experiments.

In Vivo Studies

In animal models, this compound demonstrated significant antitumor efficacy, causing tumor growth inhibition and even regression in various xenograft models.[3][12] A key advantage observed preclinically was its preferential accumulation and retention in tumor tissue compared to normal tissues.[2][12] For instance, in an NCI-H1975 NSCLC xenograft model, this compound's half-life in the tumor was over 58 hours, compared to just 3 hours in plasma and 5-6 hours in normal lung and liver tissues.[2][12] This favorable pharmacokinetic profile supported less frequent dosing schedules and likely contributed to its improved therapeutic window.[12] this compound also showed the ability to distribute efficiently throughout tumor tissue, including hypoxic regions.[2][3]

Table 2: Preclinical Pharmacokinetic Parameters of this compound

| Tissue | Half-life (t1/2) | Key Finding | Reference |

|---|---|---|---|

| Plasma | ~3 hours | Rapid elimination from plasma | [2][12] |

| Normal Liver | ~5-6 hours | Limited retention in normal tissue | [2][12] |

| Normal Lung | ~5-6 hours | Limited retention in normal tissue | [2][12] |

| Tumor (NSCLC Xenograft) | >58 hours | Preferential accumulation and retention in tumor |[2][12] |

Clinical Development

The promising preclinical data led to the extensive clinical evaluation of this compound in a variety of solid and hematologic malignancies.

Phase I Trials

Phase I dose-escalation studies in patients with advanced solid tumors established the safety, tolerability, and pharmacokinetic profile of this compound. The maximum tolerated dose (MTD) was determined to be 216 mg/m², with a recommended Phase II dose (RP2D) of 200 mg/m² administered as a weekly intravenous infusion for three out of four weeks.[1][10] The dose-limiting toxicities (DLTs) included manageable events like diarrhea and asthenia.[1] Importantly, this compound did not exhibit the significant cardiac, liver, or ocular toxicities that had hampered the development of other Hsp90 inhibitors.[1][2]

Table 3: Summary of Single-Agent Phase I Trial Results

| Parameter | Finding | Reference |

|---|---|---|

| Dosing Schedule | 1-hour IV infusion, once weekly, 3 of 4 weeks | [1][10] |

| Maximum Tolerated Dose (MTD) | 216 mg/m² | [1][10] |

| Recommended Phase II Dose (RP2D) | 200 mg/m² | [1][10] |

| Dose-Limiting Toxicities (DLTs) | Grade 3 amylase elevation, Grade 3 diarrhea, Grade 3/4 asthenia | [1] |

| Common Adverse Events (Grade 1/2) | Diarrhea, fatigue, nausea, vomiting | [1][10] |

| Disease Control Rate (SD ≥ 16 wks) | 24.4% | [1][10] |

| Pharmacokinetics | Linear relationship between dose and exposure |[1][10] |

Phase II Trials

This compound was evaluated as both a monotherapy and in combination regimens in numerous Phase II trials. Results were mixed, with notable activity in specific, genetically-defined patient populations but minimal efficacy in others.

-

Non-Small Cell Lung Cancer (NSCLC): The most promising activity was seen in patients with ALK-rearranged NSCLC. In a Phase II study, this compound monotherapy showed clinical activity in heavily pretreated patients, particularly those with ALK-positive tumors.[14][16] This provided a strong rationale for further development in this subgroup.

-

Breast Cancer: In HER2-positive metastatic breast cancer, this compound in combination with paclitaxel and trastuzumab was well-tolerated and showed a clinical benefit rate of 44%.[17]

-

Other Cancers: Trials in other cancers, such as metastatic uveal melanoma and metastatic castrate-resistant prostate cancer (mCRPC), showed minimal clinical activity, leading to early termination of the studies.[18][19][20]

Table 4: Summary of Key Phase II Clinical Trial Results

| Cancer Type | Regimen | Key Efficacy Results | Outcome | Reference |

|---|---|---|---|---|

| Advanced NSCLC (ALK+) | Monotherapy | 4 Partial Responses (PRs) in ALK+ patients | Showed promising signal | [16] |

| Advanced NSCLC (by genotype) | Monotherapy | PFS rate at 16 wks: 13.3% (EGFR mut), 5.9% (KRAS mut), 19.7% (WT) | Cohorts A & B terminated for futility | [16] |

| Metastatic Breast Cancer (HER2+) | Combination w/ Paclitaxel & Trastuzumab | Objective Response Rate (ORR): 22%; Clinical Benefit Rate: 44% | Favorable activity | [17] |

| Metastatic Uveal Melanoma | Monotherapy | ORR: 5.9%; Median PFS: 1.6-1.8 months | Modest clinical benefit | [18] |

| mCRPC (docetaxel-pretreated) | Monotherapy | 0 of 17 patients achieved 6-month PFS; Median PFS: 1.9 months | Terminated early for futility |[19][20] |

Phase III Trial: GALAXY-2

Based on encouraging Phase II data in NSCLC (GALAXY-1), the GALAXY-2 Phase III trial was initiated.[21] This large, international study evaluated this compound in combination with docetaxel versus docetaxel alone as a second-line treatment for patients with advanced lung adenocarcinoma.[22][23]

The trial was stopped early for futility at a planned interim analysis.[22] The addition of this compound to docetaxel failed to improve the primary endpoint of overall survival (OS) or the secondary endpoint of progression-free survival (PFS).[22][23]

Table 5: GALAXY-2 (Phase III) Clinical Trial Results

| Endpoint | This compound + Docetaxel | Docetaxel Alone | Hazard Ratio (HR) [95% CI] | P-value | Reference |

|---|---|---|---|---|---|

| Median Overall Survival (OS) | 10.9 months | 10.5 months | 1.11 [0.899 - 1.372] | 0.329 | [22][23] |

| Median Progression-Free Survival (PFS) | 4.2 months | 4.3 months | 1.16 [0.96 - 1.403] | 0.119 | [22][23] |

| Most Common Grade 3/4 AE | Neutropenia (30.9%) | Neutropenia (25%) | - | - |[22][23] |

Mechanisms of Resistance

As with many targeted therapies, acquired resistance is a significant challenge for Hsp90 inhibitors. Preclinical studies investigating resistance to this compound identified several key mechanisms:

-

Reactivation of Downstream Signaling: In KRAS-mutant NSCLC models, resistance was mediated by the hyperactivation and reactivation of the RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[24][25][26] Resistant cells became "addicted" to these reactivated pathways, suggesting potential combination strategies to overcome resistance.[24]

-

Upregulation of Compensatory Chaperones: Resistance can also be driven by the compensatory upregulation of other heat shock proteins, such as Hsp70, Hsp27, and constitutive Hsp90 isoforms, which can take over chaperone functions and stabilize oncoproteins.[27]

Experimental Protocols

This section details the methodologies for key experiments cited in the development of this compound.

Hsp90 ATPase Activity Assay

The intrinsic ATPase activity of Hsp90 is a primary measure of its function and its inhibition. A common high-throughput method is a colorimetric assay that measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[28][29]

-

Principle: Measures the enzymatic cleavage of ATP to ADP and Pi. The generated Pi forms a complex with molybdate and Malachite Green, which can be quantified spectrophotometrically.[28][29]

-

Protocol Outline:

-

Recombinant Hsp90 protein is incubated in an assay buffer containing ATP.

-

Test compounds (e.g., this compound) are added at various concentrations.

-

The reaction is allowed to proceed at 37°C for a set time.

-

The reaction is stopped, and a Malachite Green reagent is added.

-

After color development, the absorbance is read (e.g., at ~620 nm).

-

A standard curve using known concentrations of phosphate is used for quantification. IC50 values are calculated from dose-response curves.

-

Hsp90 Binding Assay

To confirm direct binding to the N-terminal ATP pocket, a competition assay is often used.[7]

-

Principle: This assay measures the ability of a test compound to compete with a known ligand (e.g., biotinylated geldanamycin) for binding to Hsp90.

-

Protocol Outline:

-

Cell lysates or recombinant Hsp90 are incubated with the test compound (this compound) at various concentrations.

-

Biotinylated geldanamycin (biotin-GM) is added to the mixture.

-

Streptavidin-coated beads are used to pull down the biotin-GM and any Hsp90 bound to it.

-

The beads are washed, and the amount of Hsp90 in the pull-down fraction is quantified by Western blot.

-

A reduction in the Hsp90 signal indicates that the test compound successfully competed with biotin-GM for binding.[7]

-

Western Blotting for Client Protein Degradation

This is a fundamental cell-based assay to confirm the mechanism of action of an Hsp90 inhibitor.

-

Principle: Measures the levels of specific Hsp90 client proteins and the induction of Hsp70 in cells following drug treatment.

-

Protocol Outline:

-

Cancer cell lines are treated with this compound at various concentrations and for different durations.

-

Cells are harvested and lysed to extract total protein.

-

Protein concentration is quantified (e.g., using a BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is probed with primary antibodies specific for Hsp90 client proteins (e.g., AKT, RAF-1, EGFR), Hsp70, and a loading control (e.g., β-actin).

-

The membrane is then incubated with a corresponding secondary antibody and visualized using chemiluminescence. A decrease in client protein levels and an increase in Hsp70 levels confirm Hsp90 inhibition.[11]

-

Conclusion

This compound represented a significant advancement in the development of Hsp90 inhibitors, embodying the "second generation" with a distinct chemical structure, high potency, and a markedly improved safety profile over its predecessors. Its preclinical profile was exceptionally strong, showing broad and potent antitumor activity and favorable pharmacokinetics. Early clinical trials provided a clear signal of efficacy, especially in ALK-rearranged NSCLC. However, the ultimate failure of the pivotal GALAXY-2 Phase III trial underscored the challenge of translating promising early-phase activity into a definitive survival benefit in a broader patient population. The development of this compound provides critical insights for the field, highlighting the importance of biomarker-driven patient selection and the complex mechanisms of resistance that can limit the efficacy of targeted therapies. While this compound's journey did not culminate in regulatory approval, the extensive research conducted has profoundly enriched our understanding of Hsp90 biology and its therapeutic potential in oncology.

References

- 1. A first in human, safety, pharmacokinetics, and clinical activity phase I study of once weekly administration of the Hsp90 inhibitor this compound (STA-9090) in patients with solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a unique triazolone-containing Hsp90 inhibitor, exhibits potent antitumor activity and a superior safety profile for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound and HSP90: translating preclinical hypotheses into clinical promise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 6. Role of this compound, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Facebook [cancer.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. A first in human, safety, pharmacokinetics, and clinical activity phase I study of once weekly administration of the Hsp90 inhibitor this compound (STA-9090) in patients with solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficacy of an HSP90 inhibitor, this compound, in preclinical thyroid cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Preclinical activity of the Hsp90 inhibitor, this compound, in ALK- and ROS1-driven cancers. - ASCO [asco.org]

- 14. Role of this compound, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice [mdpi.com]

- 15. Initial Testing (Stage 1) of this compound, an Hsp90 Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Multicenter Phase II Study of this compound Monotherapy in Patients with Genotypically Defined Advanced Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Results from phase II trial of HSP90 inhibitor, STA-9090 (this compound), in metastatic uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A phase II trial of this compound, a heat shock protein 90 Hsp90) inhibitor, in patients with docetaxel-pretreated metastatic castrate-resistant prostate cancer (CRPC)-a prostate cancer clinical trials consortium (PCCTC) study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A phase II trial of this compound, a heat shock protein 90 Hsp90) inhibitor, in patients with docetaxel-pretreated metastatic castrate-resistant prostate cancer (CRPC)-a prostate cancer clinical trials consortium (PCCTC) study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. No Improvement in Overall Survival With Addition of this compound to Docetaxel in Patients With Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]

- 22. ascopubs.org [ascopubs.org]

- 23. Randomized Phase III Study of this compound, a Heat Shock Protein 90 Inhibitor, With Docetaxel Versus Docetaxel in Advanced Non-Small-Cell Lung Cancer (GALAXY-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. aacrjournals.org [aacrjournals.org]

- 25. scispace.com [scispace.com]

- 26. Acquired Resistance to the Hsp90 Inhibitor, this compound, in KRAS- Mutant NSCLC Is Mediated via Reactivation of the ERK-p90RSK-mTOR Signaling Network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. The HSP-RTK-Akt axis mediates acquired resistance to this compound in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 29. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Cytotoxicity of Ganetespib

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This document provides a comprehensive technical overview of the in vitro cytotoxicity of Ganetespib, a potent second-generation inhibitor of Heat Shock Protein 90 (Hsp90). It summarizes its efficacy across diverse cancer cell lines, details common experimental protocols for its evaluation, and illustrates its mechanism of action on key oncogenic signaling pathways.

Introduction: this compound and Hsp90 Inhibition

This compound (formerly STA-9090) is a small molecule, non-geldanamycin, resorcinolic triazolone inhibitor of Hsp90.[1] Hsp90 is an ATP-dependent molecular chaperone that is crucial for the conformational maturation, stability, and function of a wide array of "client" proteins.[2][3] In malignant cells, Hsp90 is overexpressed and plays a pivotal role in protecting mutated and overexpressed oncoproteins from degradation, thereby promoting cancer cell proliferation, survival, and metastasis.[4][5]

This compound exerts its antitumor effects by binding to the N-terminal ATP-binding domain of Hsp90, which inhibits its chaperone function.[6] This leads to the proteasomal degradation of numerous Hsp90 client proteins that are critical drivers of oncogenesis.[1][4] Consequently, this compound simultaneously disrupts multiple signaling pathways essential for tumor growth, leading to cell cycle arrest and apoptosis.[4][7][8] Preclinical studies have demonstrated that this compound exhibits potent cytotoxic activity across a broad spectrum of hematological and solid tumor cell lines, often in the low nanomolar range.[1][4]

Quantitative Summary of In Vitro Cytotoxicity

This compound has shown potent in vitro cytotoxicity across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are consistently in the low nanomolar range, highlighting its superior potency compared to first-generation Hsp90 inhibitors like 17-AAG.[4][9] The table below summarizes the IC50 values for this compound in various cell lines after 72 hours of exposure, unless otherwise noted.

| Cancer Type | Cell Line | Key Genetic Features | IC50 (nM) | Reference(s) |

| Non-Small Cell Lung | A549 | KRAS G12S | 31 - 67 | [10][11] |

| H460 | KRAS Q61H | 31 - 67 | [10][11] | |

| H358 | KRAS G12C | 31 - 67 | [10][11] | |

| H23 | KRAS G12C | 55 | [11] | |

| Breast | MCF-7 | ER+, PR+ | 25 | [12] |

| T47D | ER+, PR+ | 15 | [12] | |

| BT-474 | HER2+ | 13 | [12] | |

| Sk-BR3 | HER2+ | 25 | [12] | |

| MDA-MB-231 | Triple-Negative | Low nM | [12][13] | |

| SUM149 | Inflammatory | 13 | [13] | |

| Prostate | DU145 | Androgen Receptor Negative | 12 | [9] |

| PC3 | Androgen Receptor Negative | 77 | [9] | |

| LNCaP | Androgen Receptor Positive | 8 | [9] | |

| VCaP | Androgen Receptor Positive | 7 | [9] | |

| 22Rv1 | AR+, AR-V7 | 20 | [9] | |

| Gastric | AGS | EGFR high | 3.05 | [8] |

| N87 | ErbB2 high | 2.96 | [8] | |

| Osteosarcoma | MG63 | - | 43 | [6] |

| OSA 8 | - | 4 | [6] | |

| Mast Cell | C2 | Canine | 19 | [6] |

| BR | Canine | 4 | [6] | |

| Pediatric Cancers | PPTP Panel | Various | Median: 8.8 | [14] |

Note: Gastric cancer cell line IC50 values were determined after 5 days of treatment.[8]

Experimental Protocols

Standard methodologies are employed to evaluate the in vitro effects of this compound. Below are detailed protocols for key assays.

Cell Viability and Cytotoxicity Assay (e.g., MTT or MTS)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells in 96-well plates at a density of 3,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include vehicle-only (e.g., DMSO) wells as a negative control.

-

Incubation: Incubate the plates for a specified period, typically 72 to 120 hours.[8][10]

-

Reagent Addition: Add MTS (e.g., CellTiter 96® AQueous One Solution) or MTT reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate for 1-4 hours to allow for the conversion of the reagent into a colored formazan product.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle-treated control cells. Plot the normalized values against the log of this compound concentration and fit a dose-response curve to calculate the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 10 nM, 100 nM, 500 nM) for 24-48 hours.[9]

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[9]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Data Acquisition: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm; excite PI and detect emission at ~617 nm.

-

Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Western Blotting for Client Protein Degradation

This technique is used to detect changes in the expression levels of Hsp90 client proteins and downstream signaling molecules.

-

Cell Lysis: Treat cells with this compound for a desired time (e.g., 6, 24, 48 hours). Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, RAF1, p-ERK, HER2, EGFR, cleaved PARP) overnight at 4°C.[8][15]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like GAPDH or β-actin to ensure equal protein loading.[15]

Visualizing this compound's Mechanism of Action

The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by this compound and a typical experimental workflow.

Caption: this compound inhibits Hsp90, leading to the degradation of client oncoproteins.

Caption: Standard workflow for an in vitro cytotoxicity (IC50) determination assay.

Conclusion

This compound consistently demonstrates potent cytotoxic activity in vitro across a wide array of cancer cell lines, validating Hsp90 as a critical therapeutic target. Its ability to induce the degradation of multiple oncogenic client proteins allows it to disrupt key survival and proliferation pathways, such as the PI3K/AKT/mTOR and RAF/MEK/ERK cascades.[4][10][13] The low nanomolar efficacy observed in cell lines derived from diverse malignancies, including those resistant to other targeted therapies, underscores its broad therapeutic potential.[1][4] The standardized protocols outlined in this guide provide a robust framework for researchers to further explore and quantify the antitumor effects of this compound in various preclinical models.

References

- 1. This compound, a unique triazolone-containing Hsp90 inhibitor, exhibits potent antitumor activity and a superior safety profile for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of HSP90 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Role of this compound, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound induces G2/M cell cycle arrest and apoptosis in gastric cancer cells through targeting of receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potent activity of the Hsp90 inhibitor this compound in prostate cancer cells irrespective of androgen receptor status or variant receptor expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acquired resistance to the Hsp90 inhibitor, this compound in KRAS mutant NSCLC is mediated via reactivation of the ERK–p90RSK–mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Targeted inhibition of Hsp90 by this compound is effective across a broad spectrum of breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of this compound, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice [mdpi.com]

- 14. Initial Testing (Stage 1) of this compound, an Hsp90 Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Ganetespib's Activity in Hematologic Malignancies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganetespib (formerly STA-9090) is a potent, second-generation, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone crucial for the conformational maturation, stability, and function of a wide array of "client" proteins, many of which are integral to oncogenic signaling pathways.[3] In various hematologic malignancies, the overexpression of Hsp90 and the reliance on its client proteins for survival and proliferation make it a compelling therapeutic target.[4][5] this compound, with its unique triazolone-containing structure, binds to the N-terminal ATP-binding pocket of Hsp90, leading to the proteasomal degradation of these client proteins and subsequent disruption of multiple oncogenic cascades.[6][7] This technical guide provides a comprehensive overview of the preclinical and clinical activity of this compound in hematologic malignancies, with a focus on its mechanism of action, quantitative data from key studies, and detailed experimental methodologies.

Mechanism of Action: Disruption of Key Survival Pathways

This compound's primary mechanism of action involves the inhibition of Hsp90, which leads to the destabilization and subsequent degradation of numerous client proteins that are critical for the initiation and progression of hematologic cancers. This multi-client targeting allows this compound to simultaneously disrupt several key signaling pathways.

Key Hsp90 client proteins and pathways affected by this compound in hematologic malignancies include:

-

PI3K/AKT Pathway: AKT, a serine/threonine kinase, is a central node in a major pro-survival signaling pathway. This compound treatment leads to a dose-dependent decrease in AKT levels in acute myeloid leukemia (AML) cells, thereby promoting apoptosis.[4][5]

-

JAK/STAT Pathway: The JAK/STAT signaling pathway is frequently hyperactivated in various hematologic malignancies. This compound effectively degrades JAK2, including the constitutively active JAK2V617F mutant, leading to the loss of STAT3 and STAT5 phosphorylation and activity.[8] This has been demonstrated in cell lines representing leukemia and lymphoma.

-

BCR Signaling: In mantle cell lymphoma (MCL), this compound has been shown to synergize with the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib. While ibrutinib directly targets BTK in the B-cell receptor (BCR) pathway, this compound's inhibition of Hsp90 leads to the downregulation of other survival proteins, including those in the AKT and NF-κB pathways, which are also downstream of BCR signaling.[9]

The following diagram illustrates the central role of Hsp90 and the impact of this compound on key signaling pathways in hematologic cancer cells.

Caption: this compound inhibits Hsp90, leading to the degradation of key client proteins and the disruption of oncogenic signaling pathways.

Preclinical Activity of this compound in Hematologic Malignancies

This compound has demonstrated significant preclinical activity across a range of hematologic malignancies, both as a single agent and in combination with other therapies.

In Vitro Cytotoxicity

This compound exhibits potent cytotoxic effects in various hematologic cancer cell lines, with IC50 values typically in the low nanomolar range.

| Cell Line | Hematologic Malignancy | IC50 (nM) | Reference(s) |

| Leukemia | |||

| HL-60 | Acute Promyelocytic Leukemia | 8.4 | [4] |

| MV4-11 | Acute Myeloid Leukemia | 2.7 | [4] |

| SET-2 | Acute Megakaryoblastic Leukemia | ~20 | [8] |

| HEL 92.1.7 | Erythroleukemia | ~20 | [8] |

| Primary AML Blasts (n=62) | Acute Myeloid Leukemia | 20.9 (EC50) | [4] |

| Lymphoma | |||

| Jeko-1 | Mantle Cell Lymphoma | 12.8 | [9] |

| Granta-519 | Mantle Cell Lymphoma | 45.7 | [9] |

Synergistic Combinations

Preclinical studies have highlighted the potential for this compound to enhance the efficacy of standard-of-care agents in hematologic malignancies.

| Combination Agent | Hematologic Malignancy | Key Findings | Reference(s) |

| Cytarabine (Ara-C) | Acute Myeloid Leukemia | Synergistic interaction with a Combination Index (CI) of 0.47 in primary AML blasts.[4][5] The combination was associated with reduced HSP70 feedback and AKT signaling.[4] | [4][5] |

| Ibrutinib | Mantle Cell Lymphoma | Transient pretreatment with this compound sensitized MCL cells to ibrutinib, resulting in a 2.5-fold decrease in the IC50 of ibrutinib.[10] The combination enhanced cell cycle arrest and apoptosis.[9] | [9][10] |

| Bortezomib | Multiple Myeloma | The combination of this compound and bortezomib can increase bortezomib-triggered apoptosis and lead to a prolonged accumulation of ubiquitinated proteins.[11] This is attributed to the synergistic suppression of the 20S proteasome's chymotryptic activity.[11] | [6][11] |

In Vivo Efficacy

This compound has demonstrated significant anti-tumor activity in xenograft models of hematologic malignancies.

| Xenograft Model | Hematologic Malignancy | Dosing Regimen | Key Findings | Reference(s) |

| Jeko-1 | Mantle Cell Lymphoma | This compound (15 mg/kg, i.v., weekly) + Ibrutinib (50 mg/kg, daily) | The combination therapy dramatically inhibited tumor growth, reducing the final tumor volume by 74.49% compared to the vehicle group.[9] | [9][12] |

| MV4-11 | Acute Myeloid Leukemia | Not specified in detail | This compound induced significant differences in event-free survival (EFS) distribution compared to control, with an EFS T/C value of 2.3.[1] | [1] |

| JAK2V617F-mutant mouse model | Leukemia | Not specified in detail | This compound prolonged survival in this model.[8] | [8] |

Clinical Activity of this compound in Hematologic Malignancies

Clinical investigations of this compound in hematologic malignancies have been undertaken, primarily in AML.

| Clinical Trial Phase | Hematologic Malignancy | Key Findings | Reference(s) |

| Phase I | Hematologic Malignancies | The recommended Phase 2 dose was determined to be 200 mg/m² for a once-weekly regimen and 90 mg/m² for a twice-weekly regimen. The most common adverse events were diarrhea and fatigue.[6] | [6] |

| LI-1 "pick-a-winner" trial (Phase II/III) | Acute Myeloid Leukemia (older patients) | The combination of this compound with low-dose cytarabine (LDAC) did not show a significant survival benefit compared to LDAC alone. The 2-year overall survival was 19% for the combination versus 12% for LDAC alone (HR 0.89, p=0.5). |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

Cell Viability Assays

Objective: To determine the cytotoxic effects of this compound on hematologic cancer cells.

Caption: A typical workflow for assessing cell viability using an MTS assay.

-

Assay: CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) (Promega).[4]

-

Cell Seeding: Hematologic cancer cell lines (e.g., HL-60, MV4-11) are seeded at a density of 1 x 104 cells per well in a 96-well plate. Primary AML blasts are seeded at 1 x 105 cells per well.[4]

-

Drug Treatment: Cells are treated with a serial dilution of this compound, typically ranging from low nanomolar to micromolar concentrations, in triplicate.[4] For combination studies, a fixed molar ratio of this compound and the combination drug (e.g., 1:100 for this compound:cytarabine) is used.[4]

-

Incubation: Plates are incubated for a specified period, commonly 48 or 72 hours.[4]

-

MTS Reagent Addition and Reading: Following incubation, MTS reagent is added to each well, and the plates are incubated for an additional 1-4 hours. The absorbance is then measured at 490 nm using a microplate reader.

-

Data Analysis: IC50 values are calculated using software such as CalcuSyn. For combination studies, the Chou-Talalay method is used to determine the Combination Index (CI), where a CI < 1 indicates synergy.[4]

Apoptosis Assays

Objective: To quantify the induction of apoptosis by this compound.

-

Assay: Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[4]

-

Cell Treatment: Cells are treated with varying concentrations of this compound (e.g., 10-250 nM) for different time points (e.g., 24, 48, 72 hours).[4]

-

Staining: After treatment, cells are washed with PBS and incubated with FITC-conjugated Annexin V for 10 minutes. Cells are then washed and resuspended in a solution containing PI.[4]

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V positive, PI negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or are necrotic.[4]

Western Blotting

Objective: To assess the effect of this compound on the protein levels of Hsp90 client proteins.

Caption: The general workflow for Western blot analysis of Hsp90 client proteins.

-

Cell Lysis: Following treatment with this compound, cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Protein concentration is determined using an assay such as the BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) and then incubated with primary antibodies against the proteins of interest (e.g., AKT, phospho-AKT, JAK2, phospho-STAT3, STAT3, Hsp70, Hsp90, and a loading control like GAPDH or β-actin).[4][8] Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify the relative protein expression levels.[4]

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Immunocompromised mice (e.g., SCID or Nu/Nu nude mice) are typically used.[9]

-

Tumor Implantation: Hematologic cancer cells (e.g., 2 x 106 Jeko-1 cells) are injected subcutaneously into the flank of the mice.[9]

-